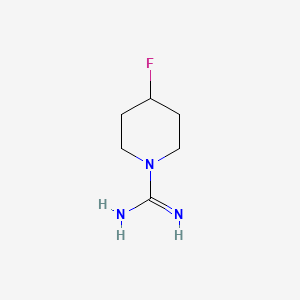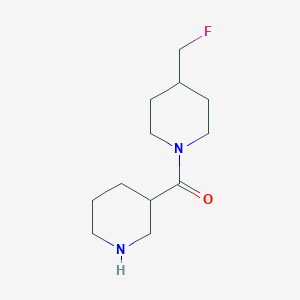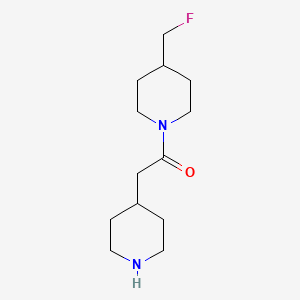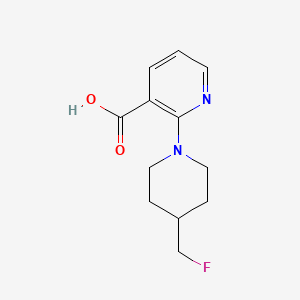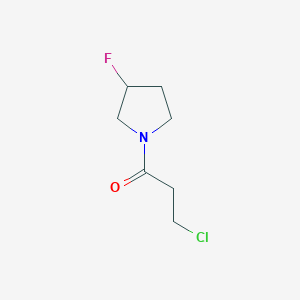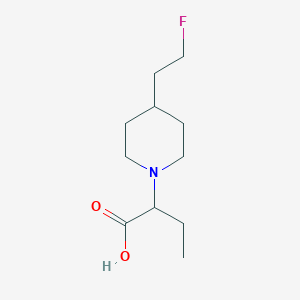
2-(3-(ジフルオロメチル)ピペリジン-1-イル)アニリン
説明
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
創薬と合成
ピペリジン含有化合物は、薬物構築のための最も重要な合成医薬品ブロックの1つを表しています . それらは、アルカロイドに加えて、20種類以上の医薬品のクラスに存在します . 置換ピペリジンの合成は、現代の有機化学における重要な課題です .
抗がん剤への応用
ピペリジン誘導体は、抗がん剤として使用されています . 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方で、さまざまな種類の癌に対する抗増殖効果と抗転移効果を示すことがわかりました .
抗ウイルスへの応用
ピペリジン誘導体は、広スペクトル抗ウイルス剤の設計と合成に使用されてきました . それらは、インフルエンザウイルス(H1N1)、単純ヘルペスウイルス1型(HSV-1)、およびコクサッキーウイルスB3(COX-B3)という3つのウイルスに対して追求されてきました .
抗マラリアへの応用
ピペリジン誘導体は、抗マラリア剤としても使用されています .
抗菌および抗真菌への応用
ピペリジン誘導体は、ピシウム・アファニデルマタムおよびリゾクトニア・ソラニに対して優れた抗真菌活性を示しました . それらは、抗菌剤としても使用されています .
鎮痛および抗炎症への応用
ピペリジン誘導体は、鎮痛および抗炎症剤として使用されています .
抗精神病薬への応用
抗凝固剤への応用
作用機序
Target of Action
It’s known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
生化学分析
Biochemical Properties
2-(3-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 2-(3-(Difluoromethyl)piperidin-1-yl)aniline has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be observed at threshold levels specific to the animal model being studied .
Metabolic Pathways
2-(3-(Difluoromethyl)piperidin-1-yl)aniline is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline can influence the activity of other metabolic enzymes, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within tissues can also be influenced by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of 2-(3-(Difluoromethyl)piperidin-1-yl)aniline within the cell .
特性
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-4-3-7-16(8-9)11-6-2-1-5-10(11)15/h1-2,5-6,9,12H,3-4,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENNJIBUKUPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)

